molecular formula C14H18O2 B2974009 2-Methyl-3-(4-tert-butylphenyl)acrylic acid CAS No. 545393-77-9

2-Methyl-3-(4-tert-butylphenyl)acrylic acid

Cat. No.: B2974009
CAS No.: 545393-77-9
M. Wt: 218.296
InChI Key: UQVBTJBYQXKOIX-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-3-(4-tert-butylphenyl)acrylic acid is an organic compound with the molecular formula C14H18O2. It features a carboxylic acid group attached to an acrylic acid backbone, which is further substituted with a methyl group and a 4-tert-butylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-(4-tert-butylphenyl)acrylic acid typically involves the reaction of 4-tert-butylbenzaldehyde with methyl acrylate in the presence of a base such as sodium hydroxide. The reaction proceeds through a Knoevenagel condensation, followed by hydrolysis to yield the desired acrylic acid derivative .

Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and subsequent purification steps .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-3-(4-tert-butylphenyl)acrylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Methyl-3-(4-tert-butylphenyl)acrylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(4-tert-butylphenyl)acrylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially modulating their activity. The phenyl ring and its substituents can engage in hydrophobic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

  • 2-Methyl-3-(4-tert-butylphenyl)propenoic acid
  • 2-Methyl-3-(4-tert-butylphenyl)propanoic acid
  • 2-Methyl-3-(4-tert-butylphenyl)butanoic acid

Comparison: 2-Methyl-3-(4-tert-butylphenyl)acrylic acid is unique due to its acrylic acid backbone, which imparts distinct reactivity and properties compared to its saturated analogs. The presence of the double bond in the acrylic acid moiety allows for additional chemical transformations and applications, setting it apart from similar compounds .

Properties

IUPAC Name

(E)-3-(4-tert-butylphenyl)-2-methylprop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O2/c1-10(13(15)16)9-11-5-7-12(8-6-11)14(2,3)4/h5-9H,1-4H3,(H,15,16)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQVBTJBYQXKOIX-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=C(C=C1)C(C)(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=C(C=C1)C(C)(C)C)/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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